3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethylamino propyl group and the phenylsulfonyl moiety. Common reagents used in these steps include thionyl chloride, dimethylamine, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide sulfate
Uniqueness
The uniqueness of 3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-17-10-11-19-20(16-17)29-22(23-19)25(14-7-13-24(2)3)21(26)12-15-30(27,28)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTASQDIMPOMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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